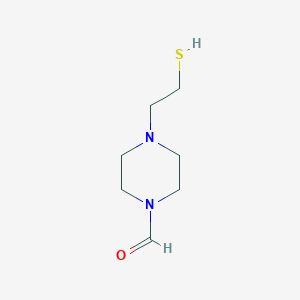
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C7H14N2OS and a molecular weight of 174.27 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a sulfanylethyl group and an aldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-(2-Sulfanylethyl)piperazine-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection and selective intramolecular cyclization. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where the sulfanylethyl group can be replaced by other nucleophiles . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various piperazine derivatives . In biology and medicine, it is studied for its potential therapeutic properties, including its use in drug development . The compound’s unique structure makes it a valuable tool in the study of molecular interactions and biochemical pathways. Additionally, it has applications in the pharmaceutical industry as a building block for the synthesis of bioactive molecules .
Mécanisme D'action
The mechanism of action of 4-(2-Sulfanylethyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfanylethyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies on the compound’s mechanism of action are essential for understanding its potential therapeutic effects and applications .
Comparaison Avec Des Composés Similaires
4-(2-Sulfanylethyl)piperazine-1-carbaldehyde can be compared with other piperazine derivatives, such as 1-(2-hydroxyethyl)piperazine and 1-(2-chloroethyl)piperazine . These compounds share a similar piperazine core but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the sulfanylethyl group in this compound makes it unique, as it introduces additional reactivity and potential for forming diverse chemical products .
Propriétés
Numéro CAS |
222857-05-8 |
|---|---|
Formule moléculaire |
C7H14N2OS |
Poids moléculaire |
174.27 g/mol |
Nom IUPAC |
4-(2-sulfanylethyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2OS/c10-7-9-3-1-8(2-4-9)5-6-11/h7,11H,1-6H2 |
Clé InChI |
VYHIASUJYCUHOC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCS)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
![(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
![(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol](/img/structure/B13812203.png)
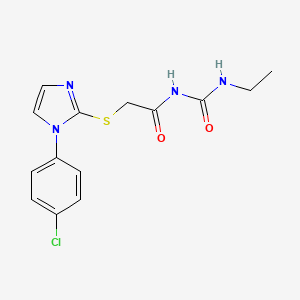
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13812216.png)

![Sodium 3-(2-([3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)[1]benzothieno[2,3-D][1,3]thiazol-3-ium-3-YL)-1-propanesulfonate](/img/structure/B13812225.png)

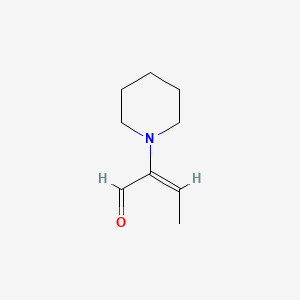
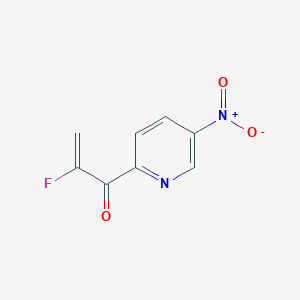
![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)
![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
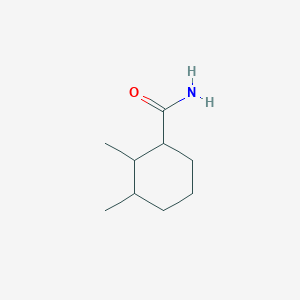
![[(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)
